

3-(2-Isopropylphenyl)azetidine: Technical Profile & Application Guide

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Compound of Interest

Compound Name: 3-(2-Isopropylphenyl)azetidine

Cat. No.: B13595620

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Executive Summary

3-(2-Isopropylphenyl)azetidine represents a high-value scaffold in modern medicinal chemistry, distinguished by the fusion of a strained azetidine ring with a sterically demanding ortho-isopropyl aryl group. Unlike its unhindered 3-phenylazetidine counterparts, the 2-isopropyl substituent introduces significant torsional strain and lipophilic bulk (

), restricting bond rotation and locking the molecule into specific bioactive conformations.

This compound serves as a critical bioisostere for piperidine and pyrrolidine moieties, offering reduced molecular weight (MW) and altered metabolic vectors. It is primarily utilized in the development of Monoamine Transporter Inhibitors (CNS targets) and Tubulin Polymerization Inhibitors (Oncology), where the rigidified geometry enhances selectivity for hydrophobic binding pockets.

Physicochemical Architecture

The pharmacological utility of **3-(2-Isopropylphenyl)azetidine** is dictated by its structural parameters. The ortho-isopropyl group prevents planar alignment of the phenyl ring with the

azetidine C3-H vector, creating a "twisted" topology that improves solubility and metabolic stability by blocking the P450-susceptible ortho-position.

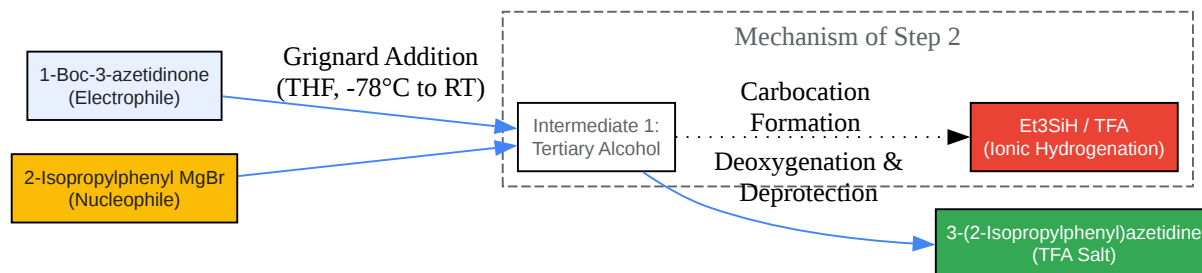
Table 1: Physicochemical Profile (Predicted & Observed)

Property	Value / Descriptor	Mechanistic Implication
Molecular Formula		Compact lipophilic amine.
Molecular Weight	175.27 g/mol	Fragment-based drug discovery (FBDD) compliant.
ClogP	~2.8 - 3.1	High lipophilicity facilitates Blood-Brain Barrier (BBB) penetration.
pKa (Conj. Acid)	~9.8 - 10.5	Exists predominantly as a cation at physiological pH; ideal for aspartate residue interactions in GPCRs/Transporters.
Topological Polar Surface Area (TPSA)	12.03 Å ²	Excellent membrane permeability.
Ring Strain	~26 kcal/mol	High reactivity toward ring-opening if activated; requires careful handling during synthesis.
Rotatable Bonds	2 (C-C Isopropyl, C-C Phenyl-Azetidine)	The ortho-isopropyl restricts the C3-Phenyl rotation barrier.

Synthetic Methodology: The "Aryl-Azetidinone" Route

The most robust, self-validating protocol for synthesizing **3-(2-Isopropylphenyl)azetidine** avoids the instability of direct cyclization by utilizing a 1-Boc-3-azetidinone precursor. This route allows for the installation of the bulky aryl group via nucleophilic addition, followed by a reductive deoxygenation/deprotection cascade.

Mechanistic Pathway (Graphviz)



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Figure 1: Two-step synthesis via Grignard addition and Ionic Hydrogenation.

Detailed Experimental Protocol

Objective: Synthesis of **3-(2-Isopropylphenyl)azetidine** trifluoroacetate.

Step 1: Nucleophilic Addition (Grignard)

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
- Reagents: Dissolve 1-Boc-3-azetidinone (1.0 equiv, 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).
- Addition: Dropwise add (2-Isopropylphenyl)magnesium bromide (1.2 equiv, 0.5 M in THF) over 15 minutes. The bulky isopropyl group requires slow addition to prevent enolization side reactions.
- Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
- Quench: Quench with saturated aqueous
. Extract with EtOAc (3x). Dry organics over
and concentrate.

- Validation:

NMR should show the disappearance of the ketone carbonyl and appearance of the tertiary alcohol.

Step 2: Ionic Hydrogenation (Deoxygenation & Deprotection)

- Setup: Dissolve the crude tertiary alcohol (from Step 1) in anhydrous (DCM, 0.1 M concentration).
- Reagents: Cool to 0°C. Add Triethylsilane () (3.0 equiv).
- Acidolysis: Add Trifluoroacetic Acid (TFA) (10.0 equiv) dropwise. Caution: Gas evolution (isobutylene) from Boc removal.
- Mechanism: TFA cleaves the Boc group and protonates the hydroxyl, generating a benzylic carbocation.

acts as a hydride donor, reducing the cation to the methylene linkage.
- Workup: Stir at RT for 4 hours. Concentrate under reduced pressure to remove excess TFA and silane.
- Purification: The residue is the TFA salt. For the free base, partition between DCM and , separate, and dry.

Biological Applications & SAR Logic[1]

The **3-(2-Isopropylphenyl)azetidide** scaffold is a validated pharmacophore in two primary domains:

A. Monoamine Transporter Inhibition (CNS)

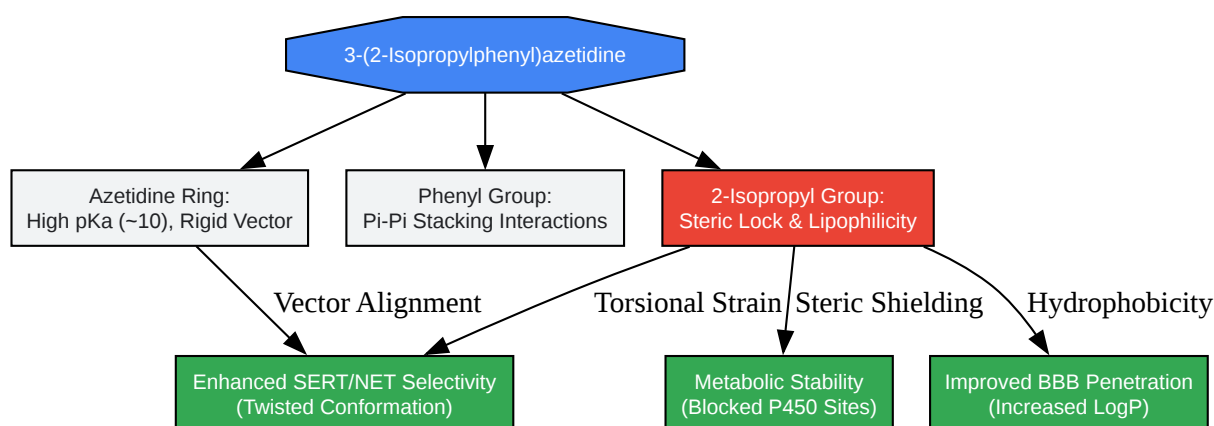
In serotonin (SERT) and norepinephrine (NET) reuptake inhibitors, the phenyl ring requires specific orientation to engage the hydrophobic S1/S2 pockets.

- The "Ortho-Effect": The 2-isopropyl group forces the phenyl ring out of coplanarity. This mimics the twisted conformation of bioactive biaryl ethers found in antidepressants (e.g., Reboxetine analogues).
- Metabolic Shielding: The isopropyl group sterically protects the ortho- and meta-positions from oxidative metabolism, extending half-life ().

B. Tubulin Polymerization Inhibitors (Oncology)

Research into TZT-1027 analogues utilizes the 3-arylazetidine moiety as a conformational restrictor to replace flexible phenylethyl chains. The 2-isopropyl variant has shown efficacy in maintaining cytotoxic potency while altering solubility profiles.

SAR Decision Matrix (Graphviz)



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Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

Handling & Stability (Safety)

- Ring Opening: While 3-substituted azetidines are more stable than aziridines, they remain susceptible to nucleophilic ring opening under harsh acidic conditions or high heat. Store the free base at -20°C; the TFA or HCl salt is stable at RT.

- Toxicity: As a potent bioactive amine, assume CNS activity. Handle with standard PPE (gloves, goggles, fume hood) to prevent inhalation or transdermal absorption.

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